3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
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Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butoxycarbonyl group, a methoxycarbonyl group, and a carboxylic acid group. These groups are attached to a 3-azabicyclo[3.1.1]heptane ring structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The tert-butoxycarbonyl group could potentially be introduced using a Boc-protecting group strategy, which is commonly used in organic synthesis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group is acidic and can participate in acid-base reactions. The tert-butoxycarbonyl group is a common protecting group in organic synthesis and can be removed under acidic conditions .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid involves the protection of the amine group, followed by the introduction of the carboxylic acid group and the methoxycarbonyl group. The tert-butoxycarbonyl (Boc) group is then removed, and the final product is obtained through acid hydrolysis.", "Starting Materials": [ "3-azabicyclo[3.1.1]heptane", "tert-butyl chloroformate", "methoxycarbonyl chloride", "triethylamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group with tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate and triethylamine in diethyl ether.", "Step 2: Introduction of the carboxylic acid group by reacting the Boc-protected amine with hydrochloric acid in diethyl ether.", "Step 3: Introduction of the methoxycarbonyl group by reacting the carboxylic acid with methoxycarbonyl chloride and triethylamine in diethyl ether.", "Step 4: Removal of the Boc group by treating the compound with hydrochloric acid in diethyl ether.", "Step 5: Final product obtained through acid hydrolysis of the methoxycarbonyl group using sodium hydroxide in water." ] } | |
CAS No. |
2580180-98-7 |
Molecular Formula |
C14H21NO6 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C14H21NO6/c1-12(2,3)21-11(19)15-7-13(9(16)17)5-14(6-13,8-15)10(18)20-4/h5-8H2,1-4H3,(H,16,17) |
InChI Key |
QGASXNWNSDLOBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC(C2)(C1)C(=O)OC)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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